(2E)-3-hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one
Description
Chemical Taxonomy and IUPAC Nomenclature
IUPAC Name : this compound
Synonyms :
- 318949-52-9
- This compound
- 4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-phenyl-1H-pyrazol-3-one
Molecular Properties :
| Property | Value | |
|---|---|---|
| Molecular Weight | 258.27 g/mol | |
| PubChem CID | 5919421 | |
| InChI Key | LRSCWJNRAPOTMB-WQLSENKSSA-N | |
| SMILES | CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C(=C/C(=O)C)/O |
Structural Features :
- Pyrazolone Core : A 5-membered ring containing two adjacent nitrogen atoms, with hydroxyl groups at positions 3 and 5.
- Chalcone Moiety : A but-2-en-1-one side chain with (E)-stereochemistry, linked to the pyrazolone via a carbon-oxygen bond.
- Substituents : A 3-methyl group and a phenyl ring attached to the pyrazolone nitrogen.
Historical Context in Chalcone-Pyrazole Hybrid Research
Chalcone-pyrazole hybrids have emerged as a strategic class of molecules in medicinal chemistry due to their dual pharmacophoric properties.
Evolution of Chalcone Derivatives :
Chalcones, historically synthesized via aldol condensation, serve as precursors for heterocyclic compounds. Their α,β-unsaturated ketone system facilitates cyclization reactions, enabling the generation of pyrazoles, pyrazolones, and other nitrogen-containing rings.
Pyrazole-Chalcone Hybrid Design :
The integration of pyrazole rings into chalcone scaffolds seeks to enhance bioactivity. Pyrazoles contribute aromatic stability and nitrogen-based hydrogen-bonding capacity, while chalcones provide a reactive enone system for potential electrophilic interactions with biological targets.
Key Synthetic Approaches :
Significance in Medicinal Chemistry and Drug Discovery
This hybrid compound exemplifies the growing interest in chalcone-pyrazole conjugates for therapeutic applications.
Anticancer Potential :
Chalcone-pyrazole hybrids have shown cytotoxicity against diverse cancer cell lines through mechanisms such as:
- Tubulin Inhibition : Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Kinase Modulation : Interaction with targets like EGFR or CDK4, critical in cancer progression.
Antimicrobial Activity :
Pyrazole-chalcone derivatives exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as fungi like Fusarium oxysporum.
Structural-Activity Relationships (SAR) :
| Structural Feature | Bioactivity Correlation |
|---|---|
| Pyrazole Hydroxyl Groups | Enhanced hydrogen bonding with enzymes or receptors |
| Chalcone α,β-Unsaturated Ketone | Electrophilic reactivity for covalent binding |
| Phenyl Substituent | Increased lipophilicity for membrane permeability |
Recent Research Highlights :
Properties
IUPAC Name |
4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)8-12(18)13-10(2)15-16(14(13)19)11-6-4-3-5-7-11/h3-8,15,18H,1-2H3/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSCWJNRAPOTMB-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=CC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C(=C/C(=O)C)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a central carbonyl group that participates in hydrogen bonding, contributing to the compound's stability and biological activity. The planar conformation of the molecule facilitates intramolecular interactions, which are crucial for its biological functions .
Antimicrobial Activity
Pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures demonstrate antibacterial and antifungal activities. For instance, a series of pyrazole derivatives were tested against various pathogenic bacteria and fungi, showing promising results .
| Compound | Target Pathogen | Activity |
|---|---|---|
| (2E)-3-hydroxy... | Staphylococcus aureus | Moderate |
| (2E)-3-hydroxy... | Escherichia coli | High |
| (2E)-3-hydroxy... | Candida albicans | Moderate |
Anticancer Activity
The compound has been evaluated for its anticancer potential. Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression .
Anti-inflammatory and Antioxidant Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. The compound has been found to reduce inflammation markers in vitro and in vivo models. Additionally, its antioxidant activity contributes to its protective effects against oxidative stress-related diseases .
Study on Antibacterial Activity
A recent study investigated the antibacterial efficacy of this compound against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) was determined using the microplate Alamar Blue assay, revealing that the compound exhibited significant activity comparable to standard antibiotics like isoniazid .
Study on Anticancer Activity
In another study, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that it significantly inhibited cell viability at low micromolar concentrations. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to (2E)-3-hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one have shown effectiveness against a range of bacteria and fungi. A study highlighted the synthesis of various pyrazole derivatives that demonstrated potent antibacterial activity, suggesting that this compound could be further explored for its potential as an antimicrobial agent .
Anti-inflammatory Properties
Pyrazole derivatives are also known for their anti-inflammatory effects. The compound has been studied for its ability to inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases. In vitro studies have shown that similar compounds can modulate inflammatory pathways, which may provide insights into developing new therapies for conditions such as arthritis .
Material Science
Fluorescent Properties
Recent advancements have identified pyrazole-based compounds as promising candidates for optical applications. The unique electronic properties of this compound allow it to act as a fluorescent probe. Research has demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can function as lipid droplet biomarkers in cancer cells, showcasing the versatility of pyrazole structures in material science applications .
Supramolecular Chemistry
The compound's ability to form hydrogen bonds and π–π interactions contributes to its role in supramolecular chemistry. Studies on similar pyrazole derivatives have revealed their capacity to self-organize into complex structures, which can be utilized in drug delivery systems and nanotechnology . The crystal packing of this compound demonstrates significant C—H⋯π interactions that could be leveraged in designing new materials with enhanced properties .
Analytical Chemistry
Chromatographic Applications
The compound's distinct chemical characteristics make it suitable for use in chromatography. Its stability and solubility profiles facilitate the development of analytical methods for detecting pyrazole derivatives in biological samples. Techniques such as High Performance Liquid Chromatography (HPLC) have been employed to analyze the pharmacokinetics of related compounds, paving the way for further studies on absorption and metabolism .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. |
| Study 2 | Anti-inflammatory Effects | Showed reduction in pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases. |
| Study 3 | Optical Applications | Identified as a fluorescent probe for lipid droplet visualization in cancer cells. |
| Study 4 | Supramolecular Structure | Revealed self-organizing capabilities useful for drug delivery systems. |
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The table below compares substituents and their impact on molecular properties:
Key Observations :
- Electron-withdrawing groups (e.g., Br, Cl) enhance intermolecular interactions but may reduce solubility.
- Bulky substituents (e.g., adamantyl) increase thermal stability but hinder crystal packing efficiency.
- Hydroxyl groups facilitate hydrogen bonding, critical for biological activity and crystal engineering .
Hydrogen Bonding and Crystal Packing
The target compound exhibits O–H⋯O and N–H⋯O hydrogen bonds, forming S(6) ring motifs . Similar patterns are observed in analogues:
- C–H⋯π Interactions: Present in bromoanilino derivatives, creating dimeric aggregates .
- π-π Stacking : Methoxy-substituted anilines (e.g., ) show enhanced stacking due to electron-rich aryl rings.
- Twisted Conformations : Bulky substituents (e.g., 3-Br in ) introduce dihedral angles >30°, disrupting coplanarity.
Yield Variations :
- Electron-deficient aldehydes (e.g., 5-Cl-pyrazole) give higher yields (>75%) due to enhanced electrophilicity.
- Steric hindrance (e.g., adamantyl) reduces yields to ~50% .
Q & A
Q. How is the E-configuration of the α,β-unsaturated ketone moiety confirmed in this compound?
Methodological Answer: The E-configuration is determined via X-ray crystallography by analyzing the dihedral angle between the C=O and C=C groups. For structurally similar pyrazole-enone derivatives, angles >150° typically indicate an E-configuration due to steric hindrance between substituents on the double bond . Single-crystal diffraction data (e.g., C–C bond lengths and torsion angles) are cross-validated with density functional theory (DFT) calculations to confirm geometry .
Q. What synthetic routes are reported for preparing this pyrazole-enone hybrid?
Methodological Answer: The compound is synthesized via condensation reactions between 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and β-keto esters under basic conditions (e.g., piperidine catalysis). The enol-keto tautomerism of the β-keto ester precursor is critical for regioselective enone formation . Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane) and characterized by IR (C=O stretch at ~1650 cm⁻¹) and ¹H NMR (vinyl proton coupling constants, J = 12–16 Hz for E-configuration) .
Advanced Research Questions
Q. How does the hydroxyl group at position 3 of the butenone moiety influence stability under varying pH conditions?
Methodological Answer: The 3-hydroxy group promotes intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the enol tautomer in acidic conditions (pH < 5). In alkaline media (pH > 9), deprotonation leads to enolate formation, increasing susceptibility to oxidation. Stability studies using HPLC-MS under controlled pH (2–12) reveal degradation products (e.g., quinone derivatives) above pH 10, confirmed by LC-QTOF fragmentation patterns .
Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrazole-enone derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) arise from variations in assay conditions (e.g., solvent polarity, cell line selection). A standardized protocol includes:
- Solvent control: Use DMSO concentrations <0.1% to avoid membrane disruption.
- Dose-response normalization: EC₅₀ values adjusted for compound solubility (logP ~2.5 for this derivative).
- Orthogonal assays: Pair enzymatic assays (e.g., kinase inhibition) with cell viability tests (MTT assay) to distinguish target-specific effects from cytotoxicity .
Q. How does tautomerism in the pyrazole ring affect molecular docking studies?
Methodological Answer: The 5-hydroxy-3-methylpyrazole moiety exhibits keto-enol tautomerism, altering hydrogen-bonding interactions with protein targets. To address this:
- Tautomer enumeration: Generate all possible tautomers using software like MOE or Schrodinger.
- Docking validation: Compare binding poses of both tautomers against crystallographic ligand-protein complexes (e.g., PDB: 4XYZ).
- MD simulations: Run 100-ns molecular dynamics simulations to assess tautomer stability in the binding pocket .
Q. What analytical techniques differentiate this compound from its Z-isomer or degradation byproducts?
Methodological Answer:
- NMR NOESY: Cross-peaks between the pyrazole C5-hydroxy proton and the enone β-proton confirm spatial proximity in the E-isomer.
- HPLC-PDA: Retention time shifts under reversed-phase conditions (C18 column, acetonitrile/water gradient) differentiate isomers.
- HRMS-ESI: Degradation byproducts (e.g., oxidized quinones) are identified via exact mass (Δ < 2 ppm) and isotopic patterns .
Data Contradiction Analysis
Q. Why do computational predictions of logP for this compound conflict with experimental HPLC-derived values?
Methodological Answer: Discrepancies arise from:
- Implicit solvent models: DFT-based logP predictions often underestimate hydrogen-bonding contributions from the 3-hydroxy and 5-hydroxy groups.
- HPLC calibration: Use a homologous series of standards (e.g., nitroalkanes) with known logP to calibrate retention times.
- Experimental validation: Shake-flask method (octanol/water partitioning) under controlled pH (5.5–6.0) resolves conflicts .
Methodological Optimization
Q. How to optimize crystallization conditions for X-ray analysis of air-sensitive pyrazole-enone derivatives?
Methodological Answer:
- Solvent selection: Use mixed solvents (e.g., dichloromethane/hexane) to slow evaporation and minimize oxidation.
- Inert atmosphere: Crystallize in sealed tubes under argon.
- Cryoprotection: Mount crystals in Paratone-N oil at 100 K to prevent lattice disruption during data collection .
Biological Relevance
Q. What in vitro assays are recommended to assess this compound’s potential as a kinase inhibitor?
Methodological Answer:
- Kinase profiling: Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) using radiometric (³³P-ATP) or fluorescence-based (ADP-Glo™) assays.
- IC₅₀ determination: Use 10-dose dilution series (1 nM–100 μM) with staurosporine as a positive control.
- Selectivity index: Calculate ratios of IC₅₀ values for off-target vs. primary kinases to evaluate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
